molecular formula C9H10N2O B6153110 5-(pyridin-4-yl)pyrrolidin-2-one CAS No. 1824383-45-0

5-(pyridin-4-yl)pyrrolidin-2-one

Cat. No.: B6153110
CAS No.: 1824383-45-0
M. Wt: 162.2
InChI Key:
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Description

5-(Pyridin-4-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Scientific Research Applications

5-(Pyridin-4-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 4-Pyrrolidinopyridine, suggests that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The pyrrolidine ring is a clinically validated antimalarial target . Screening of a set of PRS ATP-site binders, initially designed for human indications, led to the identification of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives representing a novel antimalarial scaffold . This suggests that 5-(pyridin-4-yl)pyrrolidin-2-one and its derivatives could be a promising starting point for the identification of novel antimalarial prophylactic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-4-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method includes the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share structural similarities but differ in their biological activities and applications.

Uniqueness

5-(Pyridin-4-yl)pyrrolidin-2-one is unique due to its combined pyridine and pyrrolidinone rings, which provide a distinct set of chemical properties and biological activities. This dual-ring structure enhances its ability to interact with various biological targets, making it a valuable scaffold in drug discovery .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(pyridin-4-yl)pyrrolidin-2-one involves the reaction of pyridine-4-carboxaldehyde with 2-pyrrolidinone in the presence of a reducing agent.", "Starting Materials": [ "Pyridine-4-carboxaldehyde", "2-pyrrolidinone", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve pyridine-4-carboxaldehyde and 2-pyrrolidinone in a suitable solvent such as ethanol or methanol.", "Step 2: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 4: Purify the product by column chromatography or recrystallization to obtain 5-(pyridin-4-yl)pyrrolidin-2-one." ] }

CAS No.

1824383-45-0

Molecular Formula

C9H10N2O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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